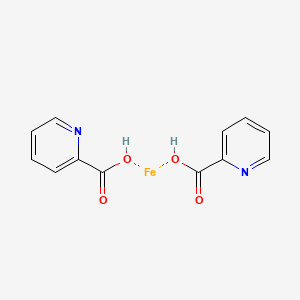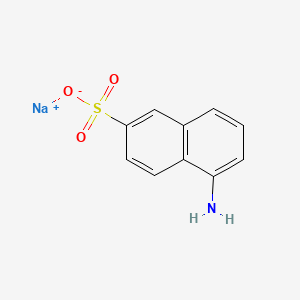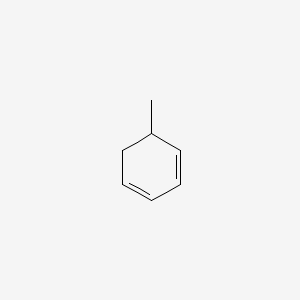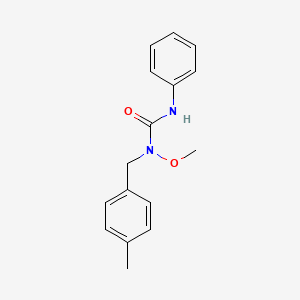
iron;pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron;pyridine-2-carboxylic acid, also known as iron(II) picolinate, is a coordination compound formed by the interaction of iron and pyridine-2-carboxylic acid. Pyridine-2-carboxylic acid, commonly referred to as picolinic acid, is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role in various biological and chemical processes, including its use as a ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iron;pyridine-2-carboxylic acid typically involves the reaction of iron salts, such as iron(II) chloride, with pyridine-2-carboxylic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Iron;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur where the pyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen or oxygen donor ligands under mild conditions.
Major Products:
Oxidation: Iron(III) complexes with varying coordination environments.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
科学的研究の応用
Iron;pyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of iron;pyridine-2-carboxylic acid involves its ability to chelate iron ions, forming stable complexes. This chelation enhances the solubility and bioavailability of iron, making it easier for biological systems to utilize the metal. The compound interacts with various molecular targets, including enzymes and transport proteins, facilitating iron-dependent biochemical processes .
類似化合物との比較
Nicotinic Acid (3-Pyridinecarboxylic Acid): An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with the carboxyl group at the 4-position.
Uniqueness: Iron;pyridine-2-carboxylic acid is unique due to its specific coordination chemistry and its ability to form stable complexes with iron. This property makes it particularly useful in applications requiring efficient iron chelation and transport .
特性
分子式 |
C12H10FeN2O4 |
|---|---|
分子量 |
302.06 g/mol |
IUPAC名 |
iron;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChIキー |
OBEPTWCXAWXXSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)









![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)

